senkyunolide I
Description
Contextualization within Natural Products Chemistry
Senkyunolide I is classified as a phthalide (B148349), a specific group of structural constituents found in nature. nih.gov Phthalides are a relatively small class of natural compounds, primarily known as bioactive components in various plant species. nih.gov The journey of this compound in natural products chemistry began with its discovery in 1983 from Ligusticum wallichii Franch, where it was initially named (Z)-ligustidiol. nih.gov
Subsequent research has identified this compound in other plants, predominantly within the Umbelliferae (or Apiaceae) family. nih.govusda.gov Notable sources include the rhizomes of Ligusticum chuanxiong Hort. and the roots of Angelica sinensis (Oliv.) Diels, both of which are prominent herbs in traditional medicine. nih.govbiosynth.com While it exists in these plants, it is often found in relatively low concentrations and is considered an oxidation product of ligustilide (B1675387), another major phthalide component. nih.gov The isolation and purification of this compound from these natural sources have been well-established through various extraction and chromatographic techniques. nih.govnih.gov
Significance of Phthalides in Biological Systems
The phthalide class of compounds, to which this compound belongs, is recognized for a wide array of biological activities. nih.govnih.gov These compounds are not only found in the Apiaceae family but have also been isolated from fungi, lichens, and liverworts. nih.govumn.edu The interest in phthalides is partly due to the correlation between their bioactivities and the traditional medicinal uses of the plants from which they are derived. nih.gov
Accumulating evidence has demonstrated that natural phthalides possess diverse pharmacological properties. nih.gov Research has highlighted activities such as:
Antibacterial and antifungal effects nih.gov
Anti-inflammatory and analgesic properties nih.govhep.com.cn
Antithrombotic and antiplatelet activities nih.govmagtechjournal.com
Cytotoxic effects nih.gov
Vasodilatory effects caringsunshine.comphthalides.com
Some monomeric phthalides have shown potential in addressing neurological diseases, and one such compound, n-butylphthalide, has been approved for the treatment of ischemic stroke. nih.govnih.gov This broader context of the phthalide group underscores the scientific interest in investigating individual members like this compound for their specific biological potential.
Overview of this compound in Academic Inquiry
Since its initial discovery, this compound has become a focal point of academic research due to its promising pharmacological profile and favorable chemical properties. nih.govresearchgate.net It has drawn increasing interest as a potential drug candidate, particularly for cardio-cerebral vascular conditions. nih.govnih.govresearchgate.net Compared to its precursor, ligustilide, this compound exhibits superior stability, solubility, bioavailability, and the ability to permeate the blood-brain barrier (BBB). nih.govhep.com.cn
Academic inquiry has extensively documented a range of its pharmacological effects. nih.govnih.gov Detailed research findings have shown that this compound possesses analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor properties. nih.govresearchgate.net Studies have also explored its role in alleviating ischemia-reperfusion injury and its neuroprotective effects. nih.govmedchemexpress.com The mechanisms underlying these activities have been linked to multiple signaling pathways. hep.com.cn The compound's potential to treat migraines has also been a subject of investigation. hep.com.cnresearchgate.net This body of research highlights this compound as a significant natural compound with diverse and promising biological activities worthy of further scientific exploration. magtechjournal.com
Structure
3D Structure
Properties
IUPAC Name |
3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNGMIQSXNGHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Purification Methodologies for Senkyunolide I
Extraction Techniques from Natural Sources
The initial step in isolating senkyunolide I involves its extraction from the rhizomes of L. chuanxiong or the roots of A. sinensis. nih.gov The choice of extraction technique is crucial for maximizing the yield and efficiency of the process.
Conventional solvent-based extraction is a common method for obtaining this compound. High-concentration ethanol is the most frequently used solvent, followed by methanol and water. nih.govmdpi.com These methods can include techniques like reflux, immersion, and ultrasonication to enhance extraction efficiency. nih.gov For instance, one established method involves extracting the compound from Chuanxiong using 95% ethanol, which serves as the first step before further purification. researchgate.net The selection of the solvent is critical, as it influences the profile of the extracted compounds. Methanol has also been recommended as a suitable solvent for both preparing standard solutions and for the extraction of related compounds from plant samples. hkbu.edu.hkhkbu.edu.hk
Table 1: Conventional Solvent-Based Extraction Methods for this compound
| Solvent | Plant Source | Extraction Technique | Reference |
|---|---|---|---|
| High-Concentration Ethanol | L. chuanxiong, A. sinensis | Reflux, Immersion, Ultrasonication | nih.govmdpi.com |
| 95% Ethanol | Chuanxiong | Solvent Extraction | researchgate.net |
| Methanol | L. chuanxiong, A. sinensis | General Extraction | nih.gov |
| Water | L. chuanxiong, A. sinensis | General Extraction | nih.gov |
To improve the efficiency and effectiveness of the extraction process, advanced techniques have been developed. nih.gov These methods are often more environmentally friendly and can provide higher yields in shorter times compared to conventional methods.
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE has been successfully applied to obtain the essential oil from the dried roots of Ligusticum chuanxiong, which contains phthalides like this compound. researchgate.net
Ultra-High Pressure Ultrasonic-Assisted Extraction (UHPUAE): This method combines high pressure and ultrasonication to enhance the extraction process, leading to improved effects and efficiency in isolating this compound. nih.gov
Chromatographic Separation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound.
Column chromatography is a fundamental purification step. nih.govmdpi.com The choice of stationary phase (the packing material) is critical for achieving effective separation.
Silica Gel: Normal-phase silica gel columns are often used in the initial stages of purification. One protocol describes using a normal-phase silica column after an initial ethanol extraction to obtain a fraction enriched with this compound before further purification by HPLC. researchgate.net
RP-C18: Reversed-phase C18 (RP-C18) is another common packing material used in column chromatography for separating phthalides. nih.govmdpi.com
Macroporous Resin: This type of resin is also utilized as a packing material for the separation and purification of this compound. nih.govmdpi.com
Preparative HPLC is a high-resolution technique used for the final purification of this compound, yielding a high degree of purity. nih.govmdpi.com This method is often employed after initial separation by column chromatography. researchgate.net
One study demonstrated the effective separation of this compound from ferulic acid, a major interfering compound, using a reversed-phase preparative HPLC system. The method utilized a stepwise gradient with a mobile phase consisting of methanol and a 0.05 mol/L NH4Ac aqueous solution. researchgate.net In another instance, a mixture containing this compound and senkyunolide H was further separated by preparative HPLC with a methanol-water (50:50) mobile phase, resulting in a purity of 93%. scientific.net
Table 2: Preparative HPLC Conditions for this compound Purification
| Stationary Phase | Mobile Phase | Target Separation | Resulting Purity | Reference |
|---|---|---|---|---|
| Reversed-Phase | Methanol-0.05 mol/L NH4Ac (stepwise gradient) | This compound from Ferulic acid | Not specified | researchgate.net |
| Not specified | Methanol-Water (50:50) | This compound from Senkyunolide H | 93% | scientific.net |
| Agilent Zorbax Eclipse XDB-C18 | Water and Acetonitrile (B52724) | Metabolites of this compound | Not specified | nih.gov |
Countercurrent chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. nih.govwikipedia.org This method has been successfully used for the preparative isolation of this compound from the extracts of Rhizoma Chuanxiong. nih.gov
In one application, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 was used. From a 400 mg crude extract, this single CCC run yielded 6.4 mg of this compound with a purity of 98%. nih.govresearchgate.net Another study employed high-speed countercurrent chromatography (HSCCC) with a two-phase solvent system of N-butanol–acetic acid–water (4:1:5, v/v) to rapidly obtain a mixture of this compound and senkyunolide H, which was then subjected to preparative HPLC. scientific.net
Purity Assessment for Research Applications
Ensuring the purity of this compound is a critical prerequisite for its use in research applications to guarantee the validity and reproducibility of experimental results. A variety of analytical techniques are employed to confirm the identity and determine the purity of isolated this compound. These methods are often used in combination to provide a comprehensive purity profile. The most common methods include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the most prevalent method for assessing the purity of this compound. nih.govmdpi.com This technique separates the compound from potential impurities, and the purity is typically determined by the relative peak area of this compound compared to the total area of all peaks in the chromatogram. Analyses are generally performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an acidic aqueous solution. nih.govresearchgate.netnih.govmdpi.com Detection is commonly achieved using an ultraviolet (UV) or diode array detector (DAD). nih.govmdpi.com For instance, a preparative HPLC method successfully isolated this compound from Ligusticum chuanxiong, and subsequent HPLC analysis confirmed its purity. nih.govresearchgate.net In another study, counter-current chromatography was used for isolation, yielding this compound with a purity of 98%, as determined by HPLC analysis. researchgate.net
Mass Spectrometry (MS) is a powerful tool used to confirm the molecular weight of this compound and to elucidate its structure, which indirectly supports purity assessment. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are frequently used alongside HPLC (HPLC-MS) to identify the compound and any co-eluting impurities. nih.govresearchgate.netnih.gov High-resolution mass spectrometry, for example, using a quadrupole-time-of-flight (Q-TOF) detector, provides highly accurate mass data, further confirming the elemental composition of the molecule. nih.govbiocrick.com
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of this compound. Techniques like proton NMR (¹H-NMR) provide detailed information about the chemical structure of the molecule. researchgate.net By comparing the obtained spectrum with published data, the identity of the compound can be unequivocally confirmed. hkbu.edu.hk While often used for structural elucidation, quantitative NMR (qNMR) can also be employed as a primary method for determining purity with a high degree of accuracy by comparing the integral of a signal from the target compound to that of a certified internal standard.
The combination of these techniques provides a robust assessment of the purity of this compound for research purposes. Typically, a purity of ≥98% is sought for pharmacological and biological studies. scienceopen.com
Research Findings on this compound Purity Assessment
| Isolation Method | Analytical Method for Purity | Assessed Purity (%) | Source Organism | Reference |
| Counter-Current Chromatography | HPLC | 98 | Rhizoma Chuanxiong | researchgate.net |
| Preparative HPLC | HPLC | Not specified, but used for preparing standard reference | Ligusticum chuanxiong | nih.govresearchgate.net |
| Reversed-Phase Preparative HPLC | HPLC | 99.01 | Chuanxiong | researchgate.net |
| Column Chromatography | HPLC | Not specified, but used for isolation | Cnidium officinale | researchgate.net |
| Sonication, Preparative TLC, Semipreparative HPLC | HPLC-UV | 97.98 (for Senkyunolide A) | Ligusticum chuanxiong | hkbu.edu.hk |
Structural Elucidation and Stereochemical Determination of Senkyunolide I
Spectroscopic Analysis Techniques
Modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural elucidation of complex molecules like senkyunolide I. nih.govnih.gov High-performance liquid chromatography (HPLC) is often coupled with these methods to first isolate the compound before analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle of this compound.
One-dimensional NMR spectra are foundational in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides analogous information for the carbon atoms. nih.govnih.gov For this compound, the ¹H and ¹³C NMR data provide the initial chemical shift assignments for the hydrogen and carbon atoms within the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δH (ppm) | δC (ppm) |
|---|---|---|
| 1 | 168.5 | |
| 3 | 5.15 (t, J=7.0 Hz) | 125.8 |
| 3a | 148.5 | |
| 4 | 2.30 (m) | 21.9 |
| 5 | 2.15 (m) | 25.4 |
| 6 | 4.07 (m) | 79.5 |
| 7 | 4.85 (d, J=4.0 Hz) | 68.2 |
| 7a | 128.9 | |
| 8 | 5.80 (t, J=7.5 Hz) | 141.2 |
| 9 | 2.10 (quint, J=7.5 Hz) | 29.8 |
| 10 | 1.05 (t, J=7.5 Hz) | 22.5 |
| 11 | 13.8 |
Data presented is a compilation from typical observed values and may vary slightly based on solvent and experimental conditions.
Two-dimensional NMR experiments reveal correlations between different nuclei, providing a more comprehensive picture of the molecular structure. nih.govemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to establish the sequence of proton environments within a spin system. nih.govemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. emerypharma.comnih.gov This is instrumental in assigning specific protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two to four bonds away. nih.govnih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the relative stereochemistry of the molecule, such as the cis or trans relationship of substituents on a ring. nih.govresearchgate.net For this compound, NOESY data helps to confirm the spatial arrangement of the hydroxyl groups and the butylidene side chain.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides information about the structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. frontiersin.orgnih.gov This high accuracy allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov For this compound, HRMS establishes its molecular formula as C₁₂H₁₆O₄. nih.govacgpubs.org
In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific compound and can be used to deduce its structure. For hydroxylated phthalides like this compound, a characteristic fragmentation pattern involves the neutral loss of water (H₂O) and carbon monoxide (CO). nih.govrsc.org Analysis of the resulting fragment ions, such as those at m/z 207, 189, and 161, helps to confirm the core structure and the presence of specific functional groups. rsc.org
Table 2: Key Mass Spectrometry Data for this compound
| Ion | m/z (observed) | Interpretation |
|---|---|---|
| [M+H]⁺ | 225.10 | Protonated molecule |
| [M+Na]⁺ | 247.09 | Sodium adduct |
| [M+H-H₂O]⁺ | 207.10 | Loss of a water molecule |
| [M+H-H₂O-CO]⁺ | 179.11 | Subsequent loss of carbon monoxide |
Observed m/z values can vary slightly depending on the instrument and ionization method.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The analysis of materials rich in this compound reveals several characteristic absorption bands that correspond to its key structural features. researchgate.net The presence of hydroxyl (O-H), alkyl (C-H), and carbonyl (C=O) groups are all confirmed by this method. libretexts.org
Table 1: Characteristic Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Bond Type |
|---|---|---|
| 3400–3650 | Hydroxyl Group | O–H stretch |
| 2850–2960 | Alkyl Groups | C–H stretch |
| 1670–1780 | Lactone Carbonyl Group | C=O stretch |
| 1000–1300 | Ether and Alcohol Groups | C–O stretch |
The broad absorption in the 3400–3650 cm⁻¹ range is indicative of O-H stretching, corresponding to the two hydroxyl groups in the molecule. libretexts.org The absorptions around 2960 cm⁻¹ are due to the C-H stretching of the butylidene side chain. libretexts.org A strong, sharp peak in the 1670–1780 cm⁻¹ region is the most prominent signal, characteristic of the C=O stretch of the α,β-unsaturated γ-lactone ring, a defining feature of the phthalide (B148349) class. researchgate.netlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. masterorganicchemistry.com For this compound, this technique is primarily used for detection and quantification, particularly in chromatographic methods. rsc.org The molecule's structure, which contains a conjugated system of double bonds within the phthalide ring and the butylidene side chain, results in a characteristic absorption of UV light. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| λmax | ~280 nm | Wavelength of maximum absorbance |
The maximum absorption wavelength (λmax) for this compound is observed at approximately 280 nm. libretexts.org This absorption corresponds to the π → π* electronic transition within the conjugated enone chromophore of the molecule. libretexts.org The intensity of this absorption is directly proportional to the concentration of the compound, a principle widely applied in quantitative analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV). rsc.org
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with polarized light. e-bookshelf.de For complex natural products, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable. psu.edunih.gov
While specific ECD or VCD studies focused solely on this compound are not prominently detailed in recent literature, these methods are standard practice for the stereochemical elucidation of related phthalides and other natural products. psu.eduresearchgate.net ECD spectroscopy, which measures the difference in absorption between left and right circularly polarized light, is particularly powerful for assigning the absolute configuration of molecules with chromophores, such as the unsaturated lactone in this compound. e-bookshelf.de The stereochemistry of this compound is well-established, likely confirmed through such chiroptical analyses or by chemical correlation to compounds with known configurations during its initial isolation and characterization.
X-ray Crystallography Studies
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. anton-paar.com It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a crystalline compound by analyzing the diffraction pattern of X-rays passing through it. nih.govwikipedia.org
Although the molecular structure of this compound is unequivocally known, published single-crystal X-ray diffraction data for this specific compound is not readily found in the scientific literature. However, this technique has been successfully employed to determine the absolute configurations of other structurally complex phthalides, including dimers isolated from the same plant sources. rhhz.net The successful application of X-ray crystallography to these related compounds underscores its power as the gold standard for structural determination in this chemical class when suitable single crystals can be obtained. anton-paar.comresearchgate.net
Chemical Transformations and Synthetic Modification of Senkyunolide I and Its Analogs
Chemical Transformation from Ligustilide (B1675387)
Senkyunolide I is widely recognized as an oxidation product of (Z)-ligustilide. dntb.gov.uanih.gov This transformation is a key process that can occur during the post-harvest processing and storage of medicinal plants containing these compounds, such as Ligusticum chuanxiong and Angelica sinensis. dntb.gov.uanih.gov The conversion of ligustilide to this compound is influenced by several factors, including temperature and processing methods.
Research has demonstrated that specific processing conditions can significantly enhance the yield of this compound. For instance, drying the fresh rhizomes of L. chuanxiong at 60°C for 24 hours leads to an increase in this compound content. dntb.gov.uanih.gov Similarly, a steaming process has been found to produce higher levels of this compound compared to stir-frying methods. dntb.gov.ua The content of ligustilide has been observed to decrease significantly after two years of storage at room temperature, with a corresponding 37.6% increase in this compound. dntb.gov.ua
The chemical conversion can also be achieved under controlled laboratory conditions. Heating (Z)-ligustilide in water at 80°C results in its transformation to this compound. jst.go.jp Furthermore, the use of an electrochemical reactor has been shown to convert ligustilide into this compound and its isomer, senkyunolide H. dntb.gov.ua This electrochemical process identifies 6,7-epoxyligustilide as a key intermediate in the transformation pathway. dntb.gov.ua
Enzymatic conversions also play a role in the formation of this compound from ligustilide. Studies have suggested the involvement of polyphenol oxidase and shikimate dehydrogenase in this biochemical transformation. hep.com.cn
| Transformation Method | Conditions | Key Findings | Reference |
|---|---|---|---|
| Post-Harvest Processing (Drying) | Fresh rhizomes of L. chuanxiong dried at 60°C for 24 hours. | Increased levels of this compound were observed. | dntb.gov.uanih.gov |
| Post-Harvest Processing (Steaming) | Steaming of L. chuanxiong rhizomes. | Resulted in higher this compound levels compared to stir-frying. | dntb.gov.ua |
| Storage | Room temperature for 2 years. | Ligustilide content decreased while this compound increased by 37.6%. | dntb.gov.ua |
| Laboratory Synthesis (Heating) | (Z)-ligustilide heated in water at 80°C. | Successful conversion to this compound. | jst.go.jp |
| Electrochemical Reaction | Ligustilide in an electrochemical reactor. | Formation of this compound and senkyunolide H via a 6,7-epoxyligustilide intermediate. | dntb.gov.ua |
| Enzymatic Transformation | Involvement of polyphenol oxidase and shikimate dehydrogenase. | Proposed biochemical pathway for the conversion. | hep.com.cn |
Degradation Product Analysis under Varied Conditions (e.g., Temperature, Light, pH)
The stability of this compound is influenced by environmental factors such as pH, temperature, and light. The degradation of this compound in an aqueous solution follows first-order kinetics. dntb.gov.ua It exhibits greater stability in weakly acidic environments, whereas its degradation is significantly accelerated under alkaline conditions. dntb.gov.ua
Under alkaline conditions (pH > 10.0), this compound undergoes a ring-opening reaction. scispace.comuky.eduresearchgate.net High temperatures, particularly in the presence of oxygen, can lead to dual-key addition or hydration reactions on the 3,4-unsaturated bonds and the branched terminal hydroxyl groups. scispace.comuky.eduresearchgate.net Oxygen has been identified as a primary factor that accelerates the degradation of this compound, especially when combined with exposure to light and elevated temperatures. dntb.gov.uauky.edu
Exposure to bright light can induce the partial isomerization of this compound. scispace.comuky.edu One of the identified degradation products under these conditions is its isomer, (E)-6,7-trans-dihydroxyligustilide. uky.edu
| Condition | Observed Transformation | Resulting Product(s) | Reference |
|---|---|---|---|
| Alkaline (pH > 10.0) | Ring-opening reaction. | Ring-opened structures. | scispace.comuky.eduresearchgate.net |
| High Temperature and Aerobic | Dual-key addition or hydration on the 3,4-unsaturated bonds and terminal hydroxyl groups. | Addition/hydration products. | scispace.comuky.eduresearchgate.net |
| Bright Light | Partial isomerization. | (E)-6,7-trans-dihydroxyligustilide. | scispace.comuky.edu |
Semi-Synthesis and Derivatization for Research Probes
The semi-synthesis and derivatization of this compound and its analogs are areas of active research, primarily aimed at developing novel compounds with enhanced or specific biological activities for use as research probes. A notable area of investigation is the synthesis of senkyunolide analogues with neuroprotective properties.
One study focused on the design and synthesis of a series of senkyunolide analogues that feature a benzofuranone fragment. researchgate.netnih.gov Within this series, derivatives that incorporated a furoxan-based nitric oxide releasing moiety demonstrated significant neuroprotective activity in models of oxygen-glucose deprivation. researchgate.netnih.gov Compound 1g from this series, which has a short linker to the furoxan group, was identified as the most potent neuroprotective agent in the study. nih.gov
Additionally, research into the natural constituents of related plants has led to the isolation of new ligustilide derivatives that are analogs of this compound. From Ligusticum wallichii, compounds such as senkyunolide K, senkyunolide L, and senkyunolide M have been identified. jst.go.jp The chemical transformation of ligustilide 6,7-epoxide using hydrochloric acid to yield 6-hydroxy-7-chloro-6,7-dihydroligustilide also represents a method for creating novel analogs. jst.go.jp These synthetic and semi-synthetic strategies provide valuable chemical probes for exploring the therapeutic potential of this class of compounds.
| Compound Name |
|---|
| (E)-6,7-trans-dihydroxyligustilide |
| (Z)-ligustilide |
| 6,7-epoxyligustilide |
| 6-hydroxy-7-chloro-6,7-dihydroligustilide |
| Senkyunolide H |
| This compound |
| Senkyunolide K |
| Senkyunolide L |
| Senkyunolide M |
Biosynthesis of Senkyunolide I
Identification of Biosynthetic Precursors (e.g., Ligustilide)
The primary and most well-documented biosynthetic precursor of Senkyunolide I is (Z)-ligustilide. mdpi.comresearchgate.net this compound is widely considered to be an oxidation product of ligustilide (B1675387). mdpi.com This relationship is supported by several key research findings:
Relative Abundance: Fresh rhizomes of plants like Ligusticum chuanxiong contain high levels of ligustilide but only trace amounts of this compound. nih.gov
Post-Harvest Transformation: The concentration of this compound increases significantly during the processing (such as steaming) and storage of the plant material, which corresponds with a decrease in the concentration of ligustilide. nih.govmdpi.com
In Vitro and In Vivo Conversion: Studies have demonstrated that ligustilide can be directly transformed into this compound. nih.govresearchgate.net When ligustilide is incubated with rat liver microsomes or human and rat hepatocytes, this compound is identified as a major metabolite. nih.gov Intravenous injection of ligustilide in rats also results in the detection of this compound as a metabolite. nih.gov
This evidence collectively establishes ligustilide as the immediate precursor in the formation pathway of this compound.
Table 1: Key Precursor of this compound
| Precursor Compound | Chemical Formula | Relationship to this compound | Source Plants |
| Ligustilide | C₁₂H₁₄O₂ | Primary precursor; this compound is its oxidation product. mdpi.com | Ligusticum chuanxiong, Angelica sinensis mdpi.com |
Enzymatic Steps and Pathway Intermediates
The transformation of ligustilide to this compound involves specific enzymatic reactions and the formation of key intermediates. While the complete pathway is still under investigation, research has identified crucial steps and molecules involved in this conversion. nih.gov
An important intermediate in the chemical transformation of ligustilide into this compound is 6,7-epoxyligustilide. nih.govmdpi.com Studies involving electrochemical reactions have identified this epoxide as a key intermediate that precedes the formation of dihydroxyl products like this compound and Senkyunolide H. nih.govmdpi.com
Integrative analysis of metabolite profiles and the transcriptome of Angelica sinensis has implicated specific enzymes in the conversion of ligustilide. nih.gov This research suggests that polyphenol oxidase and shikimate dehydrogenase are involved in the transformation of ligustilide into this compound. nih.gov These enzymes are proposed to act on the conversion of a carbonyl group to a hydroxyl group, a key structural change in the formation of this compound from its precursor. nih.gov However, the precise mechanisms of action for each enzyme in this specific pathway require further elucidation. nih.gov
Table 2: Enzymes and Intermediates in this compound Biosynthesis
| Molecule | Type | Proposed Role in Pathway |
| 6,7-epoxyligustilide | Intermediate | Key intermediate in the transformation of ligustilide to this compound. nih.govmdpi.com |
| Polyphenol Oxidase | Enzyme | Contributes to the transformation of ligustilide to this compound. nih.gov |
| Shikimate Dehydrogenase | Enzyme | Contributes to the transformation of ligustilide to this compound. nih.gov |
Genetic Basis of this compound Production
The production of this compound is intrinsically linked to the genetic regulation of its biosynthetic pathway. The genetic basis primarily involves the genes that encode the enzymes responsible for the conversion of ligustilide. Transcriptome analysis in Angelica sinensis has been instrumental in identifying candidate genes involved in phthalide (B148349) accumulation. nih.gov
This research identified several enzymes, including polyphenol oxidase and shikimate dehydrogenase, whose corresponding genes are involved in the biosynthesis of phthalides. nih.gov Crucially, experiments involving the heterologous expression of these genes in Escherichia coli demonstrated their influence on phthalide levels. nih.gov Overexpression of the gene for a specific polyphenol oxidase (labeled '36' in the study) was shown to increase the levels of this compound. nih.gov This provides direct evidence that the expression level of this enzyme's gene plays a significant role in the accumulation of this compound. nih.gov While these findings highlight a direct genetic link, further research, such as gene knockout experiments, would be necessary to confirm which enzymes are indispensable to the pathway. nih.gov
Metabolomics and Isotope Labeling Studies in Biosynthesis
Metabolomics and isotope labeling are powerful techniques for elucidating the structure and dynamics of metabolic networks. nih.govresearchgate.net While specific studies employing these methods for the entire this compound biosynthetic pathway are not extensively detailed in the available literature, these approaches offer a clear strategy for future research.
Metabolomics allows for the system-wide study of all metabolites in a biological sample, which can help identify novel or unanticipated compounds in a biosynthetic pathway. nih.gov Isotope labeling, often used in conjunction with metabolomics, involves introducing atoms with a heavier, stable isotope (like ¹³C or ¹⁵N) into a precursor molecule. researchgate.net By tracing the path of these labeled atoms through the metabolic network using mass spectrometry or NMR, researchers can definitively map the transformation of precursors into intermediates and final products. nih.govprinceton.edu
In the context of this compound biosynthesis, these studies could be applied as follows:
Pathway Confirmation: By feeding Ligusticum chuanxiong or Angelica sinensis plants with isotopically labeled ligustilide, researchers could trace the label's incorporation into 6,7-epoxyligustilide and subsequently into this compound, providing definitive proof of the proposed pathway.
Discovery of New Intermediates: Untargeted metabolomics could reveal other, previously unknown, intermediates in the pathway. nih.gov Isotope labeling would then confirm if these new metabolites are indeed part of the this compound biosynthetic route. nih.gov
Flux Analysis: These methods can be used to measure the rate, or flux, of metabolite transformations through the pathway, offering insights into the efficiency and regulation of this compound production. researchgate.net
Table 3: Potential Applications of Metabolomics and Isotope Labeling
| Technique | Application in this compound Biosynthesis Research | Expected Outcome |
| Metabolomics | Untargeted analysis of metabolites in Ligusticum or Angelica species. | Identification of all known and potentially novel intermediates in the phthalide biosynthetic pathway. nih.gov |
| Isotope Labeling | Administration of ¹³C-labeled ligustilide to plant tissues. | Tracing the metabolic fate of ligustilide to confirm its conversion into intermediates (e.g., 6,7-epoxyligustilide) and the final product, this compound. nih.govprinceton.edu |
| Metabolic Flux Analysis | Quantifying the rate of conversion of labeled precursors. | Determining the efficiency and regulatory points of the biosynthetic pathway leading to this compound accumulation. researchgate.net |
Structure Activity Relationship Sar Studies of Senkyunolide I Derivatives
Systematic Modification and Design of Analogs
A notable strategy in the development of senkyunolide I analogs has been the design and synthesis of derivatives with enhanced neuroprotective properties. One significant approach involves the incorporation of a benzofuranone fragment and, more specifically, the introduction of a furoxan-based nitric oxide (NO) releasing moiety. nih.gov
This systematic modification was based on the rationale that nitric oxide plays a crucial role in vasodilation and cellular signaling, which could complement the inherent neuroprotective effects of the senkyunolide core. Researchers synthesized a series of these analogs and evaluated their efficacy in models of oxygen-glucose deprivation (OGD) and oxidative stress, which mimic the conditions of ischemic stroke. nih.gov
The design of these analogs involved linking the furoxan moiety to the main structure through linkers of varying lengths. This variation in linker length was a key aspect of the systematic design, aimed at optimizing the spatial orientation and NO-releasing capability of the derivatives. nih.gov
Correlation Between Structural Features and Biological Potency
The evaluation of the synthesized this compound analogs revealed a clear correlation between specific structural features and their neuroprotective potency. All the tested compounds that were designed showed a neuroprotection profile based on cell viability assays. nih.gov
A particularly important finding was that the derivatives possessing the furoxan-based nitric oxide releasing functionality exhibited significant biological activities in OGD models. nih.gov This suggests that the addition of the NO-donating group is a critical factor in enhancing the neuroprotective effects of this compound.
Among these derivatives, the length of the linker connecting the furoxan moiety to the core structure was found to be a determinant of potency. Specifically, compound 1g , which contains a short linker with the furoxan group, displayed the most potent neuroprotection. nih.gov At a concentration of 100 μM, this compound led to a cell survival rate of up to 145.2%. nih.gov This indicates that a more compact structure with the NO-releasing group in closer proximity to the main scaffold may be optimal for this particular biological activity. In addition to its potent effect in the OGD model, compound 1g also demonstrated a moderate level of neuroprotective effect in a model of oxidative stress. nih.gov
The detailed findings for the most active derivatives from this study are summarized in the table below.
| Compound ID | Key Structural Feature | Biological Activity (Cell Survival %) | Concentration |
| 1f-1i | Furoxan-based nitric oxide releasing functionality | Significant | Not specified |
| 1g | Furoxan with a short linker | Up to 145.2% | 100 μM |
Pharmacophore Modeling and Ligand Design Principles (If applicable)
As of the current body of scientific literature, specific pharmacophore models and detailed ligand design principles exclusively for this compound derivatives have not been extensively published. Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and exert its activity.
In principle, a ligand-based pharmacophore model for this compound could be developed by aligning a set of its active derivatives and identifying the common chemical features that are responsible for their shared biological activity. The findings from the SAR studies, such as the importance of the furoxan moiety for neuroprotection, would be crucial in constructing such a model. The key features would likely include the lactone ring of the phthalide (B148349) core, the hydrophobic butyl chain, and the specific functionalities introduced, such as the NO-donating group.
Structure-based ligand design, on the other hand, would require the three-dimensional structure of the biological target of this compound. With the target's binding site information, new ligands could be designed to fit precisely and form optimal interactions, thereby enhancing potency and selectivity.
While specific models for this compound are not available, the principles of these computational tools are highly applicable for the future rational design of more potent and targeted this compound analogs.
Pre Clinical Pharmacokinetic and Pharmacodynamic Studies Animal Models Only
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Senkyunolide I is a natural phthalide (B148349) that has demonstrated notable pharmacokinetic properties in various animal models, including rats and dogs. nih.govnih.gov Studies indicate that it undergoes rapid absorption and is widely distributed throughout the body following administration. nih.govresearchgate.netnih.gov Its metabolic profile is characterized primarily by phase II metabolism, and it is eliminated relatively quickly from the system. researchgate.netnih.gov
The oral bioavailability of this compound has been shown to be acceptable in animal studies. In rats, its oral bioavailability was determined to be approximately 37.25%. nih.gov Further investigation in rats revealed that the bioavailability following intraduodenal administration was similar (36.91%), while intraportal administration resulted in a much higher bioavailability of 81.17%. nih.gov This suggests that while the gastric first-pass effect is negligible, a hepatic first-pass effect of about 18.83% occurs. nih.gov In dogs, the oral bioavailability was found to be greater than 40%, with the compound exhibiting dose-independent pharmacokinetic profiles over a range of 1-50 mg/kg. nih.gov
Systemic exposure to this compound is characterized by rapid absorption and a short elimination half-life, which is typically less than one hour in both rats and dogs. nih.govnih.govmdpi.com Certain conditions can alter its systemic exposure. For instance, in a rat model of biliary drainage, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound increased significantly. frontiersin.org
| Animal Model | Administration Route | Oral Bioavailability (%) | Key Findings | Reference |
|---|---|---|---|---|
| Rat | Oral | ~37.25% | Hepatic first-pass effect of ~18.83%; negligible gastric first-pass effect. | nih.gov |
| Dog | Oral | >40% | Dose-independent pharmacokinetics; short elimination half-life (<1 h). | nih.gov |
Following oral administration in rats, this compound is distributed extensively into various tissues. nih.govnih.gov The highest concentrations are typically found in the kidneys, liver, and lungs. nih.govresearchgate.netnih.gov A more detailed study ranked the distribution based on the area under the curve (AUC) in the following descending order: kidney, liver, lung, muscle, brain, heart, thymus, and spleen. nih.gov
Notably, this compound possesses the ability to cross the blood-brain barrier (BBB). nih.govnih.gov The concentration of this compound in the brain has been reported to be significant, with the AUC in the brain accounting for 77.9% of that in the plasma, indicating good brain accessibility. nih.govmdpi.com
| Rank | Tissue | Reference |
|---|---|---|
| 1 | Kidney | nih.gov |
| 2 | Liver | nih.gov |
| 3 | Lung | nih.gov |
| 4 | Muscle | nih.gov |
| 5 | Brain | nih.gov |
| 6 | Heart | nih.gov |
| 7 | Thymus | nih.gov |
| 8 | Spleen | nih.gov |
The metabolism of this compound in rats involves both phase I and phase II biotransformation pathways. nih.gov The predominant route is phase II metabolism, which includes methylation, glucuronidation, and glutathione (B108866) conjugation. nih.gov Phase I reactions such as hydrolysis, hydration, and epoxidation also contribute to its metabolism. nih.govmdpi.comresearchgate.net
Numerous metabolites have been identified in rat plasma, bile, and urine. nih.gov After administration of this compound, a total of 18 metabolites were identified in bile, six in plasma, and five in urine. nih.govresearchgate.net Specific metabolites identified in rat bile include SI-6S-O-β-D-glucuronide, SI-7S-O-β-D-glucuronide, SI-7S-S-glutathione, and SI-7R-S-glutathione. nih.govmdpi.com The extensive glucuronidation suggests the potential for enterohepatic circulation of the compound. frontiersin.org
The primary route of excretion for this compound and its metabolites in rats appears to be through the bile. frontiersin.org Studies have shown that a significant portion of the administered compound is excreted into the bile. frontiersin.org Following intravenous administration in rats, a comprehensive analysis identified 18 metabolites in bile, indicating it as a major pathway for elimination. nih.govresearchgate.net Metabolites have also been detected in urine, though to a lesser extent than in bile. nih.govresearchgate.net
Pharmacodynamic Biomarkers in Animal Models
Pre-clinical studies in various animal models have identified several pharmacodynamic biomarkers that are modulated by this compound.
In a carbon tetrachloride-induced mouse model of liver fibrosis, treatment with this compound led to a significant decrease in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov Furthermore, it was found to inhibit hepatic inflammation by modulating the CXCR4/NLRP3/GSDMD signaling pathway. nih.gov
In a nitroglycerin-induced migraine model in rats, this compound administration remarkably reduced the levels of nitric oxide (NO) in both plasma and brain tissue, while simultaneously increasing plasma levels of 5-hydroxytryptamine (5-HT). mdpi.com
In a zebrafish model of thrombosis, this compound demonstrated anti-thrombotic effects by significantly inhibiting the expression of coagulation factor VII (f7) and the fibrinogen beta chain (fgb). frontiersin.org
| Animal Model | Condition | Biomarker | Effect | Reference |
|---|---|---|---|---|
| Mouse | Liver Fibrosis | Serum ALT & AST | Decreased | nih.gov |
| Mouse | Liver Fibrosis | CXCR4/NLRP3/GSDMD pathway | Inhibited | nih.gov |
| Rat | Migraine | Plasma & Brain NO | Decreased | mdpi.com |
| Rat | Migraine | Plasma 5-HT | Increased | mdpi.com |
| Zebrafish | Thrombosis | Coagulation factor VII (f7) | Inhibited expression | frontiersin.org |
| Zebrafish | Thrombosis | Fibrinogen beta chain (fgb) | Inhibited expression | frontiersin.org |
Advanced Analytical Method Development for Senkyunolide I in Research
Quantitative Methodologies for Biological Samples (Non-Human)
The analysis of senkyunolide I in non-human biological samples, such as rat plasma, urine, and bile, primarily relies on advanced chromatographic techniques. These methods are designed to isolate the compound from endogenous substances and accurately measure its concentration.
Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or quadrupole time-of-flight mass spectrometry (QTOF-MS) stands as a premier technique for the sensitive and specific quantification of this compound. frontiersin.org UPLC-MS/MS methods have been successfully established for pharmacokinetic studies in rats. frontiersin.org These systems offer superior resolution and speed compared to conventional HPLC. rsc.org For sample preparation from rat plasma, a common procedure involves protein precipitation followed by centrifugation, evaporation of the supernatant, and redissolution of the residue before injection into the UPLC-MS/MS system. frontiersin.org
The QTOF-MS detector is particularly valuable for identifying unknown compounds, such as metabolites, due to its high mass accuracy. rsc.orgnih.gov Studies have utilized UPLC-QTOF-MS to rapidly analyze and identify this compound and its metabolites in rat plasma, urine, and bile after intravenous or oral administration. rsc.orgnih.govresearchgate.net The analysis is often performed in positive ion mode to generate mass spectra for structural elucidation. scientific.net
Table 1: Examples of LC-MS Parameters for this compound Analysis in Research
| Parameter | UPLC-MS/MS frontiersin.org | UPLC-QTOF-MS nih.govscientific.net |
|---|---|---|
| Application | Quantification in rat plasma | Metabolite identification in rat plasma, urine, and bile |
| Chromatographic Column | Not specified in abstract | ACQUITY UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | Not specified in abstract | Binary eluent with gradient conditions (e.g., acetonitrile (B52724) and 0.1% formic acid) |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Positive Ion ESI/QTOF-MS/MS |
High-performance liquid chromatography (HPLC) combined with ultraviolet (UV) or diode-array detectors (DAD) is a widely used and robust method for the quantitative analysis of this compound. mdpi.comnih.gov These methods are frequently applied to determine the concentration of this compound in rat plasma for pharmacokinetic studies. tandfonline.comtandfonline.com
A common analytical setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution, such as 1% acetic acid. mdpi.comtandfonline.comtandfonline.com The flow rate is typically maintained around 1.0 mL/min, and the detection wavelength for this compound is often set at 276 nm or 280 nm. tandfonline.comtandfonline.comcabidigitallibrary.org This approach allows for the effective separation and quantification of this compound alongside other compounds in biological matrices or herbal preparations. tandfonline.comtandfonline.comresearchgate.net
Table 2: Examples of HPLC Parameters for this compound Analysis in Research
| Parameter | HPLC-DAD (Rat Plasma) tandfonline.comtandfonline.com | HPLC (Tablets) cabidigitallibrary.org |
|---|---|---|
| Application | Simultaneous determination in rat plasma | Simultaneous determination in a multi-compound formulation |
| Chromatographic Column | Reversed-phase C18 | Hydrosphere C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 1% acetic acid (gradient) | Methanol-acetonitrile (2:1) and 0.2% acetic acid (gradient) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min |
| Detection Wavelength | 276 nm | 280 nm |
Method Validation for Research Applications (e.g., Linearity, Accuracy, Precision)
For research applications, analytical methods must be rigorously validated to ensure the reliability and reproducibility of the results. Validation parameters typically include linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ).
For an HPLC-DAD method developed for rat plasma, excellent linearity was demonstrated for this compound over a concentration range of 0.032–2.0 µg/mL. tandfonline.comtandfonline.com The method showed high accuracy, with values ranging from 94.9% to 105.2%, and good precision, with intra-batch and inter-batch relative standard deviation (RSD) values better than 7.5%. tandfonline.com The mean absolute recovery was found to be at least 82.6%, and the limit of detection (LOD) in plasma was 6.5 ng/mL. tandfonline.comtandfonline.com Similarly, an HPLC method for a tablet formulation containing this compound showed a linearity range of 3.36-67.20 µg/mL (r=0.9998) and an average recovery of 98.19% with an RSD of 1.24%. cabidigitallibrary.org
Table 3: Validation Data for Analytical Methods Quantifying this compound
| Validation Parameter | HPLC-DAD in Rat Plasma tandfonline.comtandfonline.com | HPLC in Tablets cabidigitallibrary.org |
|---|---|---|
| Linearity Range | 0.032–2.0 µg/mL | 3.36–67.20 µg/mL |
| Correlation Coefficient (r) | >0.99 | 0.9998 |
| Accuracy | 94.9–105.2% | - |
| Precision (RSD) | Intra-batch: <6.8%; Inter-batch: <7.2% | 1.24% |
| Recovery | 82.6–98.4% | 98.19% |
| Limit of Detection (LOD) | 6.5 ng/mL | - |
Identification and Quantification of Metabolites (Research Context)
Understanding the metabolic fate of this compound is crucial for interpreting its biological activity. Research in non-human models, primarily rats, has identified that this compound undergoes extensive metabolism. nih.gov The primary analytical tool for this purpose is UPLC/Q-TOF-MS, which allows for the separation and structural characterization of various metabolic products from biological samples like plasma, urine, and bile. nih.govresearchgate.net
Studies have shown that the main metabolic pathways for this compound in vivo are phase II reactions, including glucuronidation and glutathione (B108866) conjugation. frontiersin.orgnih.govresearchgate.netfrontiersin.org Other identified biotransformation pathways include methylation, hydration, and epoxidation. nih.govresearchgate.net In one study, a total of eighteen metabolites of this compound were detected and identified in rat plasma, urine, and bile. nih.gov
More detailed research has successfully isolated and precisely identified specific metabolites from rat bile. researchgate.net Using a combination of UPLC/Q-TOF-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, four major metabolites were characterized for the first time. researchgate.net These findings confirm that glucuronidation and glutathione conjugation are the predominant metabolic routes for this compound in rats. researchgate.net
Table 4: Major Metabolites of this compound Identified in Rats researchgate.net
| Metabolite ID | Structure Name | Metabolic Pathway |
|---|---|---|
| M1 | SEI-6S-O-β-D-glucuronide | Glucuronidation |
| M2 | SEI-7S-O-β-D-glucuronide | Glucuronidation |
| M3 | SEI-7S-S-glutathione | Glutathione Conjugation |
| M4 | SEI-7R-S-glutathione | Glutathione Conjugation |
Future Research Directions and Emerging Paradigms for Senkyunolide I
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics)
Transcriptomic studies, such as RNA-sequencing, can reveal how Senkyunolide I modulates gene expression on a global scale. standardbio.com For instance, analyzing the transcriptome of cells treated with this compound could identify entire networks of genes that are upregulated or downregulated, offering clues to its broad biological effects. bigomics.ch Proteomics complements this by providing a direct measure of the proteins present and their functional state, as the correlation between mRNA levels and protein abundance is not always linear. standardbio.com This dual approach enables researchers to connect changes in gene expression directly to functional changes at the protein level, offering more robust insights into the compound's influence on cellular processes. bigomics.ch
Metabolomics, another key omics field, has already been instrumental in identifying the metabolic fate of this compound in vivo. Studies using techniques like ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) and nuclear magnetic resonance (NMR) have successfully characterized its metabolites in rats. researchgate.netrsc.org Future research can expand on this by using integrated omics to link the compound's metabolic profile with its transcriptomic and proteomic effects, thereby elucidating the complete chain of events from administration to molecular action. rsc.orgx-mol.net
| Omics Technology | Application in this compound Research | Potential Insights |
| Transcriptomics | Analysis of global gene expression changes in response to this compound. standardbio.com | Identification of regulated genetic pathways and molecular networks. bigomics.ch |
| Proteomics | Quantification of protein expression and post-translational modifications. standardbio.com | Understanding of functional changes in cellular machinery and validation of transcriptomic data. standardbio.combigomics.ch |
| Metabolomics | Identification and quantification of this compound metabolites in biological systems. rsc.org | Elucidation of metabolic pathways, bioavailability, and bioactivity of metabolites. researchgate.netrsc.org |
Exploration of Novel Biological Targets
In the context of hepatic fibrosis, the activation of hepatic stellate cells (HSCs) is a central event, which involves significant metabolic reprogramming. colab.ws Research has shown that VDR expression is pathologically downregulated in activated HSCs and fibrotic liver tissues. nih.govcolab.ws this compound, by acting as a VDR agonist, was found to rebalance (B12800153) fatty acid metabolism by suppressing lipogenic enzymes (such as FASN and ACC-1) and upregulating the fatty acid oxidation gatekeeper, CPT1A. nih.govcolab.ws This action inhibits the accumulation of lipids and the deposition of extracellular matrix, which are hallmarks of fibrosis. nih.gov
Crucially, the anti-fibrotic effects of this compound were demonstrated to be strictly dependent on the presence of VDR, as its benefits were nullified when VDR was knocked down. nih.govcolab.ws This finding not only uncovers a previously unknown regulatory mechanism but also validates VDR as a master regulator in HSC activation. nih.gov Future research will likely focus on further exploring the this compound-VDR interaction and investigating other potential direct binding partners to fully map its mechanism of action across different disease models.
Development of Advanced Delivery Systems for Research Applications
While this compound possesses good bioavailability and the ability to cross the blood-brain barrier (BBB), the development of advanced delivery systems is a critical future direction for enhancing its efficacy and specificity in research applications. researchgate.netdntb.gov.uanih.gov Modern nanotechnology offers promising tools to achieve this, particularly for targeting specific tissues or cell types. nih.gov
Nanosystems, such as liposomes and nanoparticles, can be engineered to encapsulate this compound, potentially improving its stability and controlling its release profile. nih.govscilit.com For neurological research, these nanocarriers can be surface-modified with specific ligands to facilitate receptor-mediated transport across the BBB, thereby increasing its concentration in the central nervous system. nih.gov The combination of natural products with modern drug delivery technologies represents a promising frontier. nih.gov For example, research has explored modifying liposomes with compounds like borneol to improve brain distribution, a strategy that could be adapted for this compound. nih.gov
Furthermore, advanced delivery systems can be designed to respond to specific physiological cues present in a disease microenvironment, such as changes in pH or enzyme activity, allowing for targeted release of this compound precisely at the site of action. This approach would be invaluable for research models of localized diseases, minimizing off-target effects and maximizing the compound's utility as a precise molecular probe.
Chemoinformatic and Computational Chemistry Approaches
Public databases like PubChem already house computed properties and descriptors for this compound, including its molecular formula (C₁₂H₁₆O₄) and structure, which form the basis for more complex computational studies. nih.gov Molecular modeling and docking simulations can be employed to visualize and predict how this compound binds to its biological targets, such as the ligand-binding domain of the Vitamin D Receptor. nih.gov This can help elucidate the specific molecular interactions responsible for its agonistic activity and guide the rational design of new analogues with potentially enhanced potency or specificity.
These computational tools are also vital for establishing structure-activity relationships (SAR). By comparing the biological activities of this compound and its related compounds (e.g., Senkyunolide A, Ligustilide), researchers can identify the key chemical features required for its effects. researchgate.netdntb.gov.ua This knowledge is crucial for synthetic chemistry efforts aimed at creating novel derivatives for research or therapeutic development, such as the design of new neuroprotective agents based on the senkyunolide scaffold. dntb.gov.ua
Sustainable Production and Biotechnological Advancements
Currently, this compound is sourced through extraction from plants like Ligusticum chuanxiong and Angelica sinensis. nih.govmdpi.com However, reliance on agricultural sourcing can be subject to variability in yield and purity. Future research must therefore focus on sustainable and scalable production methods, with biotechnology and synthetic biology offering powerful solutions. nih.govasebio.comnih.gov
Synthetic biology provides a pathway for the large-scale, sustainable production of natural products by engineering microorganisms (such as yeast or bacteria) to serve as cellular factories. nih.gov This involves introducing the biosynthetic genes responsible for producing this compound into a host microbe, which can then generate the compound through fermentation. This approach, which is being developed for other complex natural products like ginsenosides, offers numerous advantages, including consistency, scalability, and a reduced environmental footprint compared to traditional agriculture. nih.govplos.org
Additionally, research has noted that this compound is an oxidative product of the more abundant compound, Ligustilide (B1675387), and its concentration can increase during the post-harvest storage of plant materials. nih.govmdpi.com This suggests a potential for developing biocatalytic processes that use specific enzymes or whole-cell systems to efficiently convert Ligustilide into this compound. Such biotechnological advancements are key to ensuring a reliable and sustainable supply of this compound for continued research and potential future applications. nih.gov
Q & A
Q. What ethical and methodological considerations apply to this compound’s preclinical testing in animal models?
- Methodological Answer : Follow ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis. Obtain institutional ethics approval and disclose all protocols (e.g., dosing, euthanasia). For translational relevance, use disease-specific models (e.g., ischemic stroke or Alzheimer’s) and include both sexes in studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
